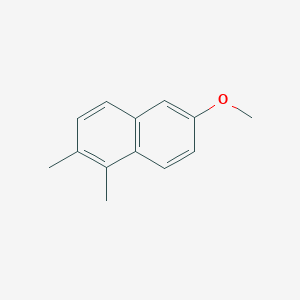
6-Methoxy-1,2-dimethylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1,2-dimethylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by a naphthalene ring substituted with a methoxy group at the 6-position and two methyl groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2-dimethylnaphthalene can be achieved through several methods. One common approach involves the methylation of 2-methoxynaphthalene. The process typically includes the following steps:
Methylation Reaction: 2-Methoxynaphthalene is subjected to methylation using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Purification: The reaction mixture is then purified using column chromatography to isolate the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of metal-impregnated catalysts to enhance the methylation process. For example, the methylation of 2-methylnaphthalene over mesoporous Cu/MCM-41 and Zr/MCM-41 zeolite catalysts has been investigated for the selective synthesis of dimethylnaphthalene isomers .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxy-1,2-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products:
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthalenes
Applications De Recherche Scientifique
6-Methoxy-1,2-dimethylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Derivatives of this compound have been studied for their potential antibacterial activity.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 6-Methoxy-1,2-dimethylnaphthalene and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as inhibitors of bacterial enzymes, disrupting essential metabolic pathways . The methoxy and methyl groups on the naphthalene ring play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
- 1-Isopropyl-6-methoxy-3-methylnaphthalene
- 1-Isopropyl-6-methoxy-3,7-dimethylnaphthalene
- 2-Methoxynaphthalene
Comparison: 6-Methoxy-1,2-dimethylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-methoxynaphthalene, the additional methyl groups enhance its hydrophobicity and potentially its biological activity. The presence of the methoxy group at the 6-position also influences its reactivity in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H14O |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
6-methoxy-1,2-dimethylnaphthalene |
InChI |
InChI=1S/C13H14O/c1-9-4-5-11-8-12(14-3)6-7-13(11)10(9)2/h4-8H,1-3H3 |
Clé InChI |
CTZCRDQJJRTRKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


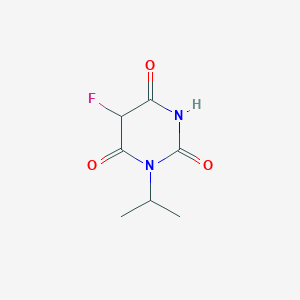


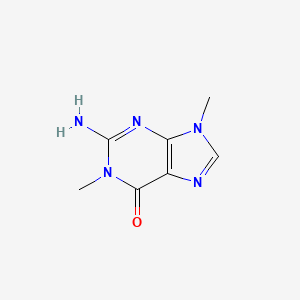
![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)
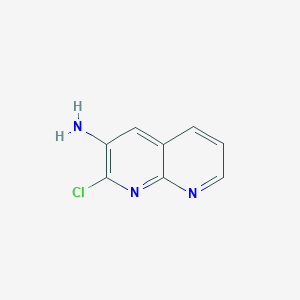

![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)
![{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol](/img/structure/B11909564.png)
![3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11909569.png)


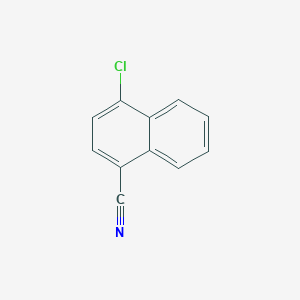
![2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11909604.png)
